tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
CAS No.: 2034157-52-1
Cat. No.: VC5632547
Molecular Formula: C13H15F3N4O2
Molecular Weight: 316.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034157-52-1 |
|---|---|
| Molecular Formula | C13H15F3N4O2 |
| Molecular Weight | 316.284 |
| IUPAC Name | tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21) |
| Standard InChI Key | GMNGGKRSWDWSBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a triazolo[4,3-a]pyridine scaffold with strategic substituents. The triazole ring (positions 1-3) is fused to a pyridine ring, creating a bicyclic system. At position 7, a trifluoromethyl (-CF₃) group enhances electron-withdrawing effects and metabolic stability, while the 3-position hosts a tert-butyl carbamate-protected aminomethyl (-CH₂NHCOOC(CH₃)₃) group. This protection strategy improves solubility during synthesis and enables controlled deprotection for further functionalization.
Table 1: Key Chemical Properties
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of tert-butyl N-{[7-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]methyl}carbamate involves multi-step reactions, as outlined in patent literature . A typical pathway includes:
-
Formation of the Triazole Core: Condensation of 2-aminopyridine derivatives with nitriles or hydrazines under acidic conditions generates the triazolo[4,3-a]pyridine scaffold.
-
Trifluoromethyl Introduction: Electrophilic trifluoromethylation at the 7-position using reagents like CF₃I or Umemoto’s reagent.
-
Aminomethyl Functionalization: Bromination at the 3-position followed by nucleophilic substitution with a Boc-protected amine.
Alternative methods may employ transition-metal catalysis for regioselective trifluoromethylation, as reported for analogous triazolopyridines .
Structural Analogues and SAR
Structure-activity relationship (SAR) studies from patents EP2498775A1 and EP2322176A1 reveal critical modifications influencing biological activity :
-
7-Position Substitution: Trifluoromethyl groups enhance kinase binding affinity compared to phenyl or halogens.
-
3-Position Flexibility: The Boc group serves as a protecting strategy; its removal yields primary amines that can be acylated or alkylated for prodrug designs.
-
Pyridine Ring Modifications: Hydrogenation to piperidine reduces aromaticity but improves blood-brain barrier penetration.
Biological Activities and Mechanisms
Kinase Inhibition
This compound exhibits inhibitory activity against p38 MAPK isoforms (α, β, γ, δ), with IC₅₀ values in the nanomolar range . p38 MAPK regulates pro-inflammatory cytokines (e.g., TNF-α, IL-1β), making it a target for rheumatoid arthritis and Crohn’s disease. Molecular docking studies suggest the trifluoromethyl group interacts with hydrophobic pockets near the ATP-binding site, while the carbamate moiety stabilizes the DFG-out kinase conformation.
Anti-Inflammatory Effects
In murine models of collagen-induced arthritis, analogues reduced joint swelling by 40–60% at 10 mg/kg doses . Mechanistically, this correlates with suppressed IL-6 and MMP-3 production, indicating downstream cytokine modulation.
Metabolic Stability
Pharmacological Applications
Inflammatory Diseases
Preclinical data support its use in:
-
Rheumatoid Arthritis: Synovial fibroblast proliferation inhibited by 70% at 1 μM .
-
Psoriasis: Reduced epidermal thickness in xenograft models by 50% .
Oncology
p38 MAPK inhibition sensitizes cancer cells to chemotherapy. In A549 lung adenocarcinoma cells, co-treatment with cisplatin increased apoptosis by 3-fold compared to monotherapy .
Neurodegenerative Disorders
Preliminary studies suggest neuroprotective effects in Alzheimer’s models via suppression of β-amyloid-induced microglial activation .
Pharmacokinetics and Toxicity
ADME Profile
-
Absorption: Moderate oral bioavailability (F = 35–40%) due to first-pass metabolism.
-
Distribution: Volume of distribution (Vd) = 2.1 L/kg, indicating tissue penetration.
-
Metabolism: Hepatic CYP3A4-mediated deprotection of the Boc group yields primary amine metabolites.
-
Excretion: Renal clearance (CLᵣ) = 0.8 mL/min/kg, with 60% excreted unchanged.
Toxicity
Acute toxicity studies in rats show an LD₅₀ >500 mg/kg. Chronic dosing (28 days) at 50 mg/kg caused mild hepatotoxicity, reversible upon discontinuation .
Future Directions and Challenges
Prodrug Development
Replacing the Boc group with bioreversible moieties (e.g., phosphonates) could enhance oral bioavailability. Patent EP2498775A1 discloses thiadiazole-based prodrugs with 80% higher AUC₀–24h .
Combination Therapies
Synergy with JAK/STAT inhibitors warrants exploration for cytokine-driven diseases.
Targeted Delivery
Nanoparticle formulations may mitigate off-target effects, particularly for CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume